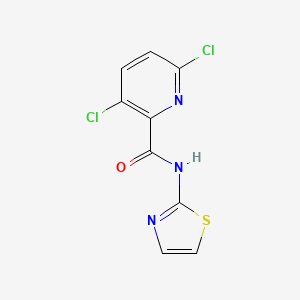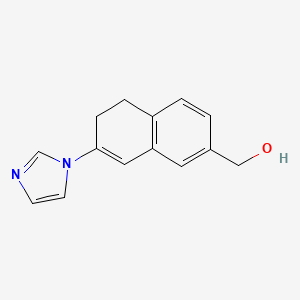![molecular formula C12H13BrN2O3 B8778095 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester](/img/structure/B8778095.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a carboxylic acid ethyl ester functional group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the pyrrolopyridine core.
Ethoxylation: Addition of the ethoxy group to the pyrrolopyridine ring.
Esterification: Formation of the carboxylic acid ethyl ester group.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial for achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Shares the bromine atom and pyrrolopyridine core but lacks the ethoxy and carboxylic acid ethyl ester groups.
5-Ethoxy-1H-pyrrolo[2,3-b]pyridine: Contains the ethoxy group but lacks the bromine atom and carboxylic acid ethyl ester group.
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester: Lacks both the bromine atom and ethoxy group.
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13BrN2O3 |
|---|---|
Molekulargewicht |
313.15 g/mol |
IUPAC-Name |
ethyl 6-bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H13BrN2O3/c1-3-17-9-6-7-5-8(12(16)18-4-2)14-11(7)15-10(9)13/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
VCASXICYOLEPCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=C2C(=C1)C=C(N2)C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(aminosulfonyl)-2-chlorophenyl]-2-bromoAcetamide](/img/structure/B8778067.png)
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B8778069.png)






